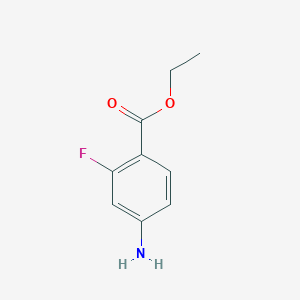

Ethyl 4-Amino-2-fluorobenzoate

CAS No.: 73792-06-0

Cat. No.: VC2444850

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73792-06-0 |

|---|---|

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | ethyl 4-amino-2-fluorobenzoate |

| Standard InChI | InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3 |

| Standard InChI Key | NNMJPCUZFNRTEG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)N)F |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)F |

Introduction

Chemical Identity and Structural Properties

Ethyl 4-Amino-2-fluorobenzoate (CAS No. 73792-06-0) is an organic compound with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol . The compound features three key functional groups arranged on a benzoic acid scaffold: an amino group at the para (4) position, a fluorine atom at the ortho (2) position, and an ethyl ester group. This distinctive arrangement creates an interesting electronic distribution that significantly influences its chemical behavior and reactivity patterns.

The structural characteristics of Ethyl 4-Amino-2-fluorobenzoate are summarized in Table 1, providing essential identifiers used in chemical databases and literature.

Table 1: Structural Identifiers of Ethyl 4-Amino-2-fluorobenzoate

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 4-amino-2-fluorobenzoate |

| CAS Number | 73792-06-0 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)N)F |

| InChI | InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3 |

| InChIKey | NNMJPCUZFNRTEG-UHFFFAOYSA-N |

The physical properties of this compound provide essential information for handling and storage considerations. It exists as a pale solid with a melting point range of 115.5-117.5°C . For optimal preservation, the compound should be stored at 2-8°C with protection from light to maintain its stability and purity .

Physical and Analytical Properties

Ethyl 4-Amino-2-fluorobenzoate possesses several distinctive physical and analytical properties that influence its behavior in various chemical and biological systems. These properties are crucial for researchers working with this compound in synthetic applications or pharmaceutical development.

Physical Properties

The compound exhibits moderate solubility in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF), while showing poor solubility in water. This solubility profile aligns with its somewhat lipophilic character, which stems from the balance between its polar functional groups (amino and fluorine) and nonpolar regions. The predicted density of the compound is approximately 1.218±0.06 g/cm³, which is typical for aromatic esters of similar molecular weight .

Spectroscopic Properties

Mass spectrometric analysis represents an important tool for identifying and characterizing Ethyl 4-Amino-2-fluorobenzoate. Table 2 presents the predicted collision cross-section data for various adducts of the compound, which is valuable for mass spectrometric identification.

Table 2: Predicted Collision Cross Section Data for Mass Spectrometry

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 184.07683 | 137.6 |

| [M+Na]⁺ | 206.05877 | 148.5 |

| [M+NH₄]⁺ | 201.10337 | 144.7 |

| [M+K]⁺ | 222.03271 | 143.2 |

| [M-H]⁻ | 182.06227 | 138.1 |

| [M+Na-2H]⁻ | 204.04422 | 142.9 |

| [M]⁺ | 183.06900 | 139.0 |

| [M]⁻ | 183.07010 | 139.0 |

For NMR spectroscopy, the compound shows characteristic signals that reflect its structural features. The ¹H NMR spectrum typically displays signals from aromatic protons, the amino group protons, and the ethyl ester protons. The presence of the fluorine atom at the 2-position influences the coupling patterns observed in both ¹H and ¹³C NMR spectra. The ¹⁹F NMR spectrum typically shows a singlet in the range of δ -110 to -120 ppm, which is characteristic of fluorine at the 2-position of the benzene ring.

Synthesis Methods

Several synthetic approaches have been developed for preparing Ethyl 4-Amino-2-fluorobenzoate, each with distinct advantages depending on starting material availability, scale requirements, and specific project constraints.

Esterification of 4-Amino-2-fluorobenzoic Acid

The most direct approach involves the esterification of 4-amino-2-fluorobenzoic acid with ethanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions with sulfuric acid or other strong acids serving as catalysts. The reaction can be represented as:

4-Amino-2-fluorobenzoic acid + Ethanol → Ethyl 4-Amino-2-fluorobenzoate + Water

While straightforward, this method requires careful control of reaction conditions to prevent unintended side reactions involving the amino group.

Reduction of Ethyl 2-Fluoro-4-nitrobenzoate

Another common synthetic route involves the reduction of ethyl 2-fluoro-4-nitrobenzoate to obtain the corresponding amino derivative. This approach is particularly useful when the nitro precursor is more readily available than the amino acid.

The process typically involves dissolving ethyl 2-fluoro-4-nitrobenzoate in ethanol and adding 10% palladium on carbon as a catalyst. The mixture undergoes hydrogenation at room temperature for approximately 5 hours. The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Multi-step Synthesis from m-Fluoroaniline

An alternative approach described in patent literature (CN103980135A) involves a multi-step synthesis starting from m-fluoroaniline to produce 4-amino-2-fluorobenzoic acid, which can subsequently be converted to the ethyl ester . This method includes:

-

Protection of the amino group using benzyl chloride

-

Formylation via Vilsmeier-Haack reaction

-

Oxidation through Pinnick reaction to form carboxylic acid

-

Hydrogenation reduction using Pd/C catalyst

The final step in this process achieves high yields: "In 2 L autoclaves, drop into 4-(dibenzyl amino)-2-fluorobenzoic acid (100.6 g, 0.3 mol), methyl alcohol (650 ml) and 10% wt Pd/C catalyzer (5.0 g)... obtain pale solid 4-amino-2-fluorobenzoic acid (45.0 g), yield 96.7% (is with 4-(dibenzyl amino) calculating of-2-fluorobenzoic acid), HPLC purity 98%, fusing point 215-216 ℃."

Chemical Reactivity Profile

The reactivity of Ethyl 4-Amino-2-fluorobenzoate is primarily determined by its three functional groups: the amino group, the fluorine atom, and the ethyl ester group. Each of these groups participates in distinct chemical transformations that make this compound valuable in organic synthesis.

Amino Group Reactivity

The primary amino group at the 4-position represents a key site for various transformations:

-

Nucleophilic Reactions: The amino group functions as a nucleophile, readily participating in acylation, alkylation, and arylation reactions. This property enables the synthesis of more complex molecules by introducing additional functional groups.

-

Diazotization: The amino group undergoes diazotization with nitrous acid to form diazonium salts, which can be transformed into a variety of functional groups through substitution or coupling reactions.

-

Enzyme-Catalyzed Reactions: The amino group can participate in enzyme-catalyzed reactions, contributing to the compound's biological activity. As noted in the literature, "The amino group can act as a nucleophile, participating in enzyme-catalyzed reactions. This property has been explored for developing enzyme inhibitors."

-

Hydrogen Bonding: In biological systems, the amino group forms hydrogen bonds with enzyme active sites, potentially influencing enzyme activity and contributing to the compound's biological effects.

Fluorine Atom Contributions

The fluorine atom at the 2-position significantly influences the compound's chemical and biological properties:

-

Electronic Effects: As a strongly electron-withdrawing group, fluorine affects the electronic distribution in the aromatic ring and modifies the reactivity of other functional groups, including enhancing the acidity of neighboring protons.

-

Nucleophilic Aromatic Substitution: Under specific conditions, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups.

-

Receptor Binding Enhancement: In biological contexts, the fluorine atom enhances binding affinity to specific receptors, potentially influencing signal transduction pathways and contributing to the compound's biological activity.

Ester Group Transformations

The ethyl ester group provides additional opportunities for chemical modifications:

-

Hydrolysis: Under acidic or basic conditions, the ester undergoes hydrolysis to yield 4-amino-2-fluorobenzoic acid.

-

Transesterification: Reaction with different alcohols produces various ester derivatives with modified properties.

-

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) convert the ester to the corresponding alcohol, 4-amino-2-fluorobenzyl alcohol.

-

Amidation: Reaction with amines transforms the ester into amides, which are prevalent in many biologically active compounds.

Applications in Chemical Research and Synthesis

Ethyl 4-Amino-2-fluorobenzoate has demonstrated significant utility in multiple research domains, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Applications

In medicinal chemistry, this compound serves as a valuable building block for drug development due to several advantageous properties:

-

Kinase Inhibitor Development: The compound functions as a precursor in synthesizing kinase inhibitors, which have applications in cancer treatment and inflammatory disorders.

-

Receptor Antagonist Synthesis: Its structure makes it suitable for developing protease-activated receptor antagonists with potential therapeutic applications.

-

Antimicrobial Compound Development: Derivatives such as Schiff bases and imides synthesized from similar amino-benzoate structures have demonstrated antimicrobial activity, suggesting parallel applications for fluorinated analogs .

-

Metabolic Stability Enhancement: The strategic fluorine placement at the 2-position can protect neighboring positions from metabolic oxidation, potentially enhancing the metabolic stability of derivative compounds.

Synthetic Applications

As a versatile intermediate in organic synthesis, Ethyl 4-Amino-2-fluorobenzoate offers multiple advantages:

-

Multiple Functional Handles: The presence of three distinct functional groups (amino, fluorine, and ester) provides different reaction sites for selective modifications.

-

Building Block for Complex Structures: The compound serves as a starting point for constructing more elaborate molecular architectures through sequential modifications of its functional groups.

-

Catalyst Development: Derivatives of this compound have been explored in the development of catalysts for specific chemical transformations, leveraging the electronic properties conferred by the fluorine substituent.

-

Material Science Applications: Some derivatives find applications in developing specialty materials with specific physical or chemical properties, such as coatings with enhanced durability.

Biological Activity Profile

The biological activity of Ethyl 4-Amino-2-fluorobenzoate has been investigated in several contexts, revealing multiple mechanisms of interaction with biological systems.

Enzyme Inhibition Properties

One of the primary biological activities of this compound involves its potential to inhibit various enzymes through specific molecular interactions:

-

Active Site Binding: The amino group forms hydrogen bonds with enzyme active sites, potentially disrupting normal enzymatic function. This property has been "investigated for its interactions with biological systems, particularly in enzyme inhibition studies."

-

Structure-Activity Relationships: Studies on this compound and related structures have helped elucidate structure-activity relationships important for developing targeted enzyme inhibitors.

-

Mechanistic Insights: Research with this compound has provided valuable insights into enzyme inhibition mechanisms, contributing to fundamental understanding of biological processes.

Receptor Binding Characteristics

The structure of Ethyl 4-Amino-2-fluorobenzoate, particularly the presence of the fluorine atom, enhances its binding affinity to specific receptors:

-

Enhanced Target Selectivity: The fluorine atom improves binding affinity to certain receptors, potentially influencing signal transduction pathways.

-

Conformational Effects: The 2-fluorine substituent induces specific conformational preferences that may optimize interactions with biological targets.

-

Receptor-Targeted Applications: These binding characteristics support the development of receptor-targeted therapeutics with improved selectivity and reduced side effects.

Comparative Analysis with Structural Analogs

Comparing Ethyl 4-Amino-2-fluorobenzoate with structural analogs provides valuable insights into how slight structural modifications affect chemical and biological properties.

Table 3: Comparison of Ethyl 4-Amino-2-fluorobenzoate with Related Compounds

| Compound | Structural Variation | Effect on Properties | Potential Applications |

|---|---|---|---|

| Ethyl 4-Amino-2-fluorobenzoate | Reference compound | - | Pharmaceutical intermediate, enzyme inhibitor development |

| Ethyl 2-Amino-4-fluorobenzoate | Amino and fluorine positions reversed | Altered electronic distribution and reactivity | Different synthetic pathways, modified biological targeting |

| Ethyl 4-Amino-3-fluorobenzoate | Fluorine at 3-position | Modified electronic effects and metabolic profile | Alternative receptor binding profiles |

| Ethyl 4-Amino-2-chlorobenzoate | Chlorine instead of fluorine | Stronger electron-withdrawing effects | Modified lipophilicity and binding characteristics |

| tert-Butyl 4-amino-2-fluorobenzoate | tert-Butyl ester instead of ethyl ester | Increased steric hindrance, improved stability to hydrolysis | Enhanced pharmacokinetic properties |

The specific positioning of the amino and fluorine groups significantly influences reactivity and biological interactions. Research has demonstrated that "Ethyl 4-Amino-2-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can influence its reactivity and interaction with biological targets. Compared to its analogs, the presence of the fluorine atom at the 2-position can enhance its stability and binding affinity in biological systems."

Position-specific studies have shown that "4-amino derivatives exhibit 20% higher yields in cross-coupling reactions due to better orbital alignment" compared to other positional isomers. These structure-activity relationships provide valuable guidance for optimizing compounds for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume